4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenol
Overview
Description
It was first isolated from the fungus Tolypocladium inflatum and has since become a cornerstone in preventing organ transplant rejection and treating various autoimmune diseases . Cyclosporine A is a calcineurin inhibitor, which means it interferes with the activity of calcineurin, a protein phosphatase involved in activating T-cells of the immune system .
Mechanism of Action
Target of Action
Diethylstilbestrol (DES) is a synthetic nonsteroidal estrogen that primarily targets the estrogen receptors in various cells . The target cells include the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary .
Mode of Action
DES diffuses into its target cells and interacts with the estrogen receptor . This interaction triggers a cascade of events that lead to various physiological changes. For instance, the binding of DES to its receptors increases the hepatic synthesis of sex hormone-binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins, and suppresses the secretion of follicle-stimulating hormone (FSH) from the anterior pituitary .
Biochemical Pathways
The biochemical pathways affected by DES are primarily related to estrogen signaling. DES, acting as an estrogen mimic, can disrupt normal hormonal regulation and lead to alterations in various biochemical pathways. For instance, DES has been found to enhance the activity of corticosteroids and may affect the function of anticoagulants . Additionally, DES has been shown to influence the degradation pathways of certain toxins or enzymes in Bacillus subtilis .
Pharmacokinetics
DES is well-absorbed when administered orally, demonstrating high bioavailability . It is metabolized via hydroxylation, oxidation, and glucuronidation, with metabolites including dienestrol and glucuronides . The elimination half-life of DES is approximately 24 hours , and it is excreted through urine and feces .
Result of Action
The molecular and cellular effects of DES’s action are diverse and depend on the specific context. For instance, in non-small cell lung cancer, DES has been found to inhibit ANO1, leading to reduced viability and migration of cancer cells, and increased apoptosis . In human lymphocytes, DES has been shown to induce genotoxic, cytotoxic, and apoptotic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of DES. For instance, fetal exposure to DES can lead to a higher rate of endometriosis in women . Moreover, the timing of exposure to DES can also influence its effects, with certain critical periods of development being particularly sensitive to DES exposure .
Biochemical Analysis
Biochemical Properties
Diethylstilbestrol interacts with various enzymes, proteins, and other biomolecules. For instance, a study characterized a novel Diethylstilbestrol-degrading Bacillus subtilis JF and analyzed the degradation metabolites . The strain was found to effectively degrade Diethylstilbestrol within a concentration of 25–200 mg/L .
Cellular Effects
Diethylstilbestrol has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Diethylstilbestrol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Diethylstilbestrol change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Diethylstilbestrol vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Diethylstilbestrol is involved in various metabolic pathways, including interactions with enzymes or cofactors . It also has effects on metabolic flux or metabolite levels .
Transport and Distribution
Diethylstilbestrol is transported and distributed within cells and tissues. This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Diethylstilbestrol and its effects on activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclosporine A is synthesized through a complex process involving non-ribosomal peptide synthetases (NRPS). The synthesis involves the activation, modification, and polymerization of amino acids, including several unusual non-proteinogenic amino acids . The process is highly intricate, requiring precise conditions to ensure the correct assembly of the cyclic peptide structure.
Industrial Production Methods: Industrial production of Cyclosporine A typically involves fermentation processes using the fungus Tolypocladium inflatum. The fungus is cultured under controlled conditions to maximize the yield of Cyclosporine A, which is then extracted and purified for medical use . Advances in biotechnology have also led to the development of recombinant DNA techniques to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: Cyclosporine A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties or reduce toxicity .
Common Reagents and Conditions: Common reagents used in the chemical modification of Cyclosporine A include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions often involve specific pH levels, temperatures, and solvents to ensure optimal reaction rates and product yields .
Major Products Formed: The major products formed from these reactions include various Cyclosporine A analogues with altered immunosuppressive activities and reduced side effects. For example, modifications at specific amino acid residues can lead to analogues with improved pharmacokinetic profiles .
Scientific Research Applications
Cyclosporine A has a wide range of scientific research applications:
Chemistry: In chemistry, Cyclosporine A serves as a model compound for studying peptide synthesis and the development of cyclic peptides with therapeutic potential .
Biology: In biological research, Cyclosporine A is used to study immune system regulation and the mechanisms of immunosuppression. It has also been employed in research on cell signaling pathways and protein-protein interactions .
Medicine: Medically, Cyclosporine A is used to prevent organ transplant rejection, treat autoimmune diseases such as rheumatoid arthritis and psoriasis, and manage conditions like nephrotic syndrome and keratoconjunctivitis sicca . Its ability to selectively suppress T-cell activity makes it invaluable in clinical settings.
Industry: In the pharmaceutical industry, Cyclosporine A is a key component in the formulation of various immunosuppressive drugs. It is also used in the development of drug delivery systems to enhance the bioavailability and efficacy of hydrophobic drugs .
Comparison with Similar Compounds
- Tacrolimus: Another calcineurin inhibitor with similar immunosuppressive properties but a different chemical structure.
- Sirolimus: An mTOR inhibitor used in combination with Cyclosporine A for its synergistic effects in preventing organ rejection.
- Mycophenolate mofetil: An immunosuppressant that inhibits purine synthesis in T and B cells, often used alongside Cyclosporine A .
Uniqueness: Cyclosporine A is unique due to its cyclic peptide structure and its specific mechanism of action involving cyclophilin and calcineurin inhibition . Unlike other immunosuppressants, Cyclosporine A selectively targets T-cells without broadly suppressing the entire immune system, reducing the risk of opportunistic infections .
Properties
IUPAC Name |
4-[(E)-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,19-20H,3-4H2,1-2H3/b18-17+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLYKWWBQGJZGM-ISLYRVAYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(CC)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/CC)\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
Record name | DIETHYLSTILBESTROL | |
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Related CAS |
63528-82-5 (di-hydrochloride salt) | |
Record name | Diethylstilbestrol [USP:INN:BAN] | |
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DSSTOX Substance ID |
DTXSID3020465 | |
Record name | Diethylstilbestrol | |
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Molecular Weight |
268.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Diethylstilbestrol is an odorless tasteless white crystalline powder. (NTP, 1992) | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in alcohol, ether, chloroform, fatty oils, dil hydroxides., SOL @ 25 °C IN 95% ETHANOL (1 IN 5); SOL @ 25 °C IN CHLOROFORM (1 IN 200), ETHER (1 IN 3); SOL IN ACETONE, DIOXANE, ETHYL ACETATE, METHYL ALCOHOL, SOL IN VEGETABLE OILS & AQUEOUS SOLN OF ALKALI HYDROXIDES, In water, 12 mg/l @ 25 °C | |
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Mechanism of Action |
Estrogens diffuse into their target cells and interact with a protein receptor, the estrogen receptor. Target cells include the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary. The effect of Estrogen binding their receptors causes downstream increases the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary. The combination of an estrogen with a progestin suppresses the hypothalamic-pituitary system, decreasing the secretion of gonadotropin-releasing hormone (GnRH)., The precise mechanism(s) of action of DES as a postcoital contraceptive is not fully understood; however, the drug appears to inhibit nidation (implantation) of the fertilized ovum in the endometrium when administered within 72 hours following coitus. The postcoital contraceptive activity of the drug may involve effects mediated via decreased concentrations of circulating progesterone, effects on tubal motility resulting in accelerated passage of the ovum into the uterus, and inhibition of synthesis of carbonic anhydrase in the endometrium., ... DES ... inhibited the postcastration rise in plasma FSH amd LH levels ... . In addition, DES stimulated large increases in prolactin secretion ... | |
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Color/Form |
White crystalline powder, Small plates from benzene | |
CAS No. |
56-53-1, 22610-99-7, 6898-97-1 | |
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Melting Point |
336 to 342 °F (NTP, 1992), 169-172 °C | |
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